Losartan Trityl Ether

Melting point Purity Physicochemical characterization

Losartan Trityl Ether (CAS 1006062-28-7), also designated as Losartan EP Impurity I or Losartan Impurity D, is a fully characterized, trityl‑protected derivative of the angiotensin II receptor blocker (ARB) losartan. Bearing a triphenylmethoxy (trityl) protecting group at the imidazole C‑5 hydroxymethyl position, this pale‑yellow crystalline solid (melting point typically 136–139 °C) serves as a critical pharmacopeial reference standard for the identification, quantification and control of process‑related impurities during the manufacture and quality assurance of losartan potassium active pharmaceutical ingredient (API).

Molecular Formula C41H37ClN6O
Molecular Weight 665.2 g/mol
CAS No. 1006062-28-7
Cat. No. B193136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLosartan Trityl Ether
CAS1006062-28-7
Synonyms5-[4’-[[2-Butyl-4-chloro-5-[(triphenylmethoxy)methyl]-1H-imidazol-1-yl]methyl][1,1’-biphenyl]-2-yl]-2H-tetrazole;  Losartan Impurity D;  O-Trityl Losartan
Molecular FormulaC41H37ClN6O
Molecular Weight665.2 g/mol
Structural Identifiers
SMILESCCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)Cl
InChIInChI=1S/C41H37ClN6O/c1-2-3-23-38-43-39(42)37(48(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-44-46-47-45-40)29-49-41(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27H,2-3,23,28-29H2,1H3,(H,44,45,46,47)
InChIKeyRIUQREUAFRCKLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Pale Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





Losartan Trityl Ether (CAS 1006062-28-7) – A Pharmacopeial Reference Standard for Losartan Impurity Profiling & ANDA Submissions


Losartan Trityl Ether (CAS 1006062-28-7), also designated as Losartan EP Impurity I or Losartan Impurity D, is a fully characterized, trityl‑protected derivative of the angiotensin II receptor blocker (ARB) losartan . Bearing a triphenylmethoxy (trityl) protecting group at the imidazole C‑5 hydroxymethyl position, this pale‑yellow crystalline solid (melting point typically 136–139 °C) serves as a critical pharmacopeial reference standard for the identification, quantification and control of process‑related impurities during the manufacture and quality assurance of losartan potassium active pharmaceutical ingredient (API) . Unlike losartan itself, the trityl ether is not a pharmacologically active drug substance but is instead employed exclusively as an analytical reference material in HPLC/UV and LC‑MS methods used to demonstrate compliance with European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs .

Why Losartan Trityl Ether Cannot Be Replaced by Other Losartan Intermediates or Impurity Standards


The designation of Losartan Trityl Ether as EP Impurity I is explicitly tied to its unique molecular structure – the O‑trityl substitution pattern on the imidazole ring – which distinguishes it from N‑trityl isomers (e.g., N‑Trityl Losartan, CAS 133909-99-6), N,O‑ditrityl analogs (CAS 1796930-34-1) and other listed EP impurities such as Impurity H . Even minor positional variations in trityl attachment alter HPLC retention times, UV/Vis absorbance profiles and mass spectrometric fragmentation, meaning that simply substituting one “trityl‑losartan” species for another will compromise method specificity and regulatory acceptance . Furthermore, Losartan Trityl Ether is routinely supplied at certified purities of ≥98% (often 99%) with full characterization data (HPLC, NMR, MS, COA) needed to meet ISO 17034 and pharmacopeial compendial requirements, whereas technical‑grade intermediates lack the documented purity and traceability essential for ANDA/DMF submissions . In short, the compound is not an interchangeable “trityl intermediate” but a legally defined reference standard whose procurement must match the exact CAS registry number and EP monographto ensure analytical fidelity .

Product‑Specific Quantitative Evidence Guide: Losartan Trityl Ether (1006062-28-7)


Melting Point – A Practical Purity Criterion vs. N‑Trityl Losartan

Losartan Trityl Ether exhibits a melting range of 136–139 °C (lit.) , whereas N‑Trityl Losartan (CAS 133909-99-6), in which the trityl group is attached to the tetrazole nitrogen instead of the oxygen, melts at a significantly higher temperature of 171–176 °C . This >30 °C difference provides a rapid, low‑cost orthogonal identity test that can distinguish the EP‑designated O‑trityl impurity from the N‑trityl isomer before committing to more resource‑intensive HPLC or NMR analyses.

Melting point Purity Physicochemical characterization

Regulatory Identity – EP Impurity I Designation vs. Unclassified Trityl Intermediates

Losartan Trityl Ether is codified as Impurity I in the European Pharmacopoeia (EP) monograph for Losartan Potassium, a status that confers explicit regulatory acceptance for use in quality‑control and stability‑indicating methods . By contrast, N‑Trityl Losartan (often listed as Impurity H) and N,O‑Ditrityl Losartan lack equivalent EP compendial recognition and therefore require additional justification during regulatory review . This regulatory distinction means that Losartan Trityl Ether can be deployed directly in validated analytical procedures without the need for supplementary bridging studies.

Regulatory compliance Pharmacopeia Impurity profiling

Purity Specifications – Certified ≥98% Reference Standard vs. Technical‑Grade Intermediates

Vendors supplying Losartan Trityl Ether as an EP reference standard routinely provide HPLC‑verified purity of ≥98% (frequently 99%) , accompanied by a Certificate of Analysis (COA) that includes HPLC chromatograms, 1H/13C NMR spectra and HRMS data. Technical‑grade trityl‑losartan intermediates (e.g., Trityl Losartan, CAS 133909‑99‑6) are often sold at purities of only 95–98% without full spectral documentation . In one representative specification, Losartan EP Impurity I is offered at 99% purity with comprehensive characterization, whereas a parallel listing for a non‑compendial trityl losartan shows a minimum purity of 95% and minimal supporting data .

Purity Reference standard Quality control

Solubility Profile – Differentiated Sample Preparation from N‑Trityl Isomers

Losartan Trityl Ether is reported to be soluble in chloroform and DMSO, sparingly soluble in methanol (heated/sonicated) and virtually insoluble in water (calculated aqueous solubility ≈ 5.8 × 10⁻⁶ g/L at 25 °C) . In contrast, N‑Trityl Losartan (CAS 133909-99-6) exhibits solubility primarily in chloroform, with some vendors noting solubility in polar solvents such as methanol and ethanol . The distinct solubility profiles necessitate different sample‑preparation protocols for stock solution preparation, which is a practical consideration that impacts method transferability between laboratories.

Solubility Sample preparation Analytical method development

Validated HPLC Method Suitability – Trityl Losartan Separation Demonstrates Resolving Power

A validated HPLC method for the determination of related substances in trityl losartan has been published, employing a Lichrospher RP‑select B 60A column (250 × 4.0 mm, 5 μm) with a gradient of sodium dihydrogen phosphate (pH 2.5) and acetonitrile at 1.5 mL/min, with detection at 230 nm . Under these conditions, trityl losartan and its process‑related impurities (including the target compound Losartan Trityl Ether) were well resolved, demonstrating the method’s specificity for the O‑trityl impurity in the presence of structurally similar species. Although the paper does not provide a direct head‑to‑head comparison between Losartan Trityl Ether and N‑Trityl Losartan within the same chromatogram, the demonstrated ability to separate related trityl species establishes a platform upon which the purchaser can build a validated, compendial‑ready impurity method centered on the EP Impurity I standard.

HPLC Method validation Related substances

Trityl‑Protected Intermediate Enables Higher‑Yielding API Synthesis vs. Unprotected Routes

Losartan Trityl Ether serves as a key protected intermediate in the industrial synthesis of Losartan Potassium. In a representative patent example, deprotection of Trityl Losartan (the N‑trityl analog, but mechanistically analogous) with aqueous acid yields Losartan free acid, which after conversion to the potassium salt affords Losartan Potassium in 81.6% isolated yield . A separate process achieves an 83% theoretical yield of Losartan starting from trityl losartan . While these examples do not exclusively employ the specific O‑Trityl Ether impurity, the trityl‑protecting‑group strategy provides a yield advantage over unprotected routes where competing side reactions at the imidazole‑C5 hydroxymethyl position are known to reduce overall throughput. The O‑trityl protected intermediate (i.e., Losartan Trityl Ether) is the precursor that, upon trityl removal, generates the free hydroxymethyl group of Losartan.

Synthesis Yield Process chemistry

Best Research & Industrial Application Scenarios for Losartan Trityl Ether (1006062-28-7)


ANDA/DMF Regulatory Filing – Impurity‑I Quantification

Losartan Trityl Ether is used as the primary external standard for quantifying EP Impurity I in losartan potassium API and finished dosage forms. Its compendial status , coupled with certified purity ≥98% and full characterization data , satisfies the FDA and EMA requirement for a well‑characterized reference standard, eliminating the need for additional bridging studies and accelerating ANDA review timelines.

Stability‑Indicating HPLC Method Development & Validation

The validated HPLC method for related substances in trityl losartan provides a directly transferable platform for incorporating Losartan Trityl Ether as the Impurity I marker. Laboratories can use the compound to establish system suitability criteria (resolution, tailing factor, RRT) and to demonstrate specificity against co‑eluting N‑trityl isomers, ensuring the method meets ICH Q2(R1) validation requirements.

Quality Control Release & Batch‑to‑Batch Consistency Monitoring

QC laboratories employ Losartan Trityl Ether as a calibrated reference to monitor impurity levels across production batches. The well‑differentiated melting point (136–139 °C) serves as a rapid preliminary identity check, while the documented solubility in DMSO and chloroform guides stock solution preparation for routine HPLC/UV analysis, minimizing variability between analysts and sites.

Process Development & Scale‑Up of Losartan API Synthesis

Process R&D groups utilize Losartan Trityl Ether as both a synthetic intermediate and an in‑process control marker. The trityl‑protection strategy consistently delivers final‑step deprotection yields exceeding 80% , providing a robust benchmark against which alternative synthetic routes can be measured. Using the certified impurity standard from the outset ensures that impurity profiles are tracked throughout scale‑up, preventing late‑stage regulatory surprises.

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